D3 Receptor Binding Affinity: 2-N-Propyl Pramipexole vs. Pramipexole (Direct Head-to-Head Comparison)
2-N-Propyl Pramipexole (structurally analogous to Compound 12 in the referenced study) demonstrates a binding affinity (Ki) of 0.41 ± 0.031 nM for the human dopamine D3 receptor, compared to pramipexole (Compound 1) which has a Ki of 0.78 nM for D3 in the same assay system. This represents an approximately 1.9-fold increase in D3 binding potency for the N-propyl substituted analog [1].
| Evidence Dimension | Binding Affinity (Ki) to Dopamine D3 Receptor |
|---|---|
| Target Compound Data | 0.41 ± 0.031 nM |
| Comparator Or Baseline | Pramipexole: 0.78 nM |
| Quantified Difference | 1.9-fold higher affinity (lower Ki) |
| Conditions | Radioligand binding assay using [3H]PD128907 at human D3 receptors expressed in HEK293 cells |
Why This Matters
Higher D3 binding affinity is critical for experiments requiring maximal target engagement at lower compound concentrations, reducing potential off-target effects and conserving valuable compound material.
- [1] Chen J, Collins GT, Zhang J, et al. Table 1: Ki values for compounds 1 and 12 at D3, D2, and D1-like receptors. J Med Chem. 2008;51(19):5905-5908. View Source
